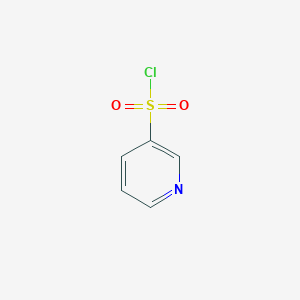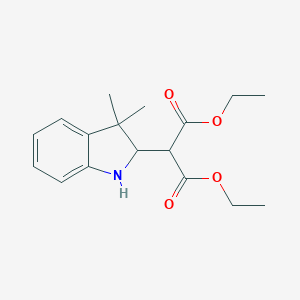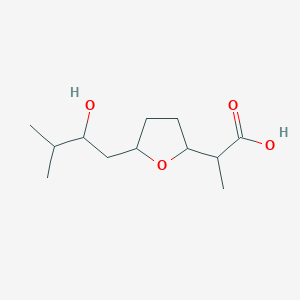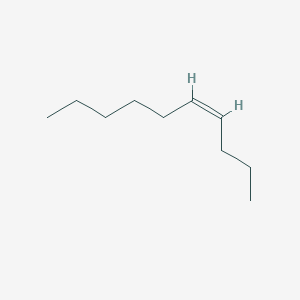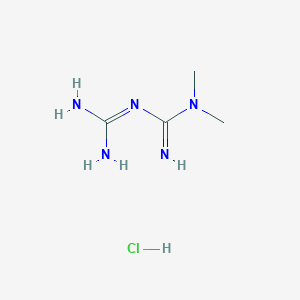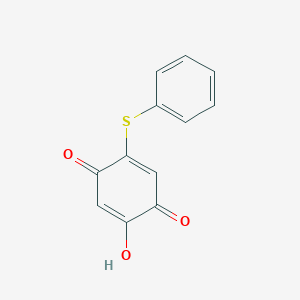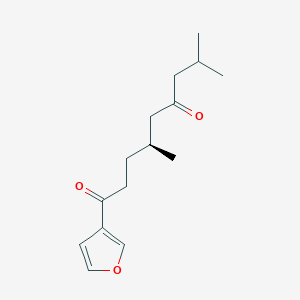
Myoporone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myoporone is a natural compound that is found in the Myoporum laetum plant. It belongs to the class of compounds known as naphthoquinones, which have been shown to have a wide range of biological activities. Myoporone has been the subject of extensive research in recent years, with studies investigating its synthesis, mechanism of action, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Terpenoid Chemistry and Toxicology
Myoporone, identified in essential oils from Myoporum and Eremophila species, has been studied for its chemical properties and toxicological effects. Blackburne, Park, and Sutherland (1972) resolved the ambiguity around myoporone's stereochemistry and found variations in its optical purity. They also noted that while myoporone activates ngaione pathology in mice, it is non-toxic to sheep (Blackburne, Park, & Sutherland, 1972).
Pharmacology and Traditional Medicine
Myoporone has been identified in Myoporum montanum, a plant highly valued in Australian Aboriginal medicine. Zaleta-Pinet et al. (2016) studied the antibacterial and cell growth inhibition activities of compounds extracted from this plant, including myoporone, which showed significant antibacterial activity against various pathogens and low cytotoxicity against cancer cell lines (Zaleta-Pinet et al., 2016).
Essential Oils and Furanosesquiterpene Ketones
Metra and Sutherland (1983) explored the presence of myoporone in essential oils from Myoporum montanum. They identified myoporone as a major compound in the oil, revealing its significance in the composition of essential oils and their potential applications (Metra & Sutherland, 1983).
Eigenschaften
CAS-Nummer |
19479-15-3 |
|---|---|
Produktname |
Myoporone |
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(4S)-1-(furan-3-yl)-4,8-dimethylnonane-1,6-dione |
InChI |
InChI=1S/C15H22O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-7,10-12H,4-5,8-9H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
IUEKVLLAZUXWTL-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](CCC(=O)C1=COC=C1)CC(=O)CC(C)C |
SMILES |
CC(C)CC(=O)CC(C)CCC(=O)C1=COC=C1 |
Kanonische SMILES |
CC(C)CC(=O)CC(C)CCC(=O)C1=COC=C1 |
Andere CAS-Nummern |
19479-15-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




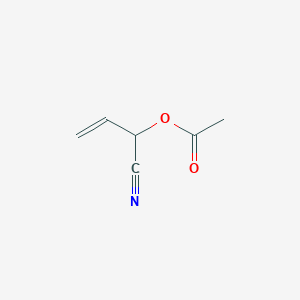
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
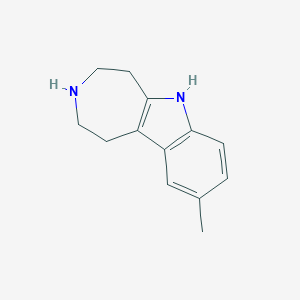
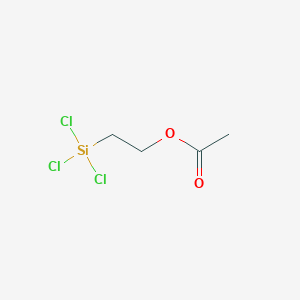
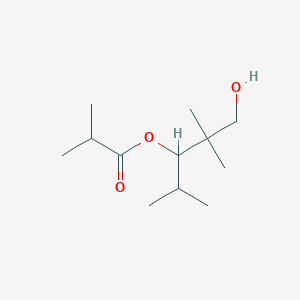
![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
